molecular formula C6H7N3O3 B8525051 (2-Amino-3-nitropyridin-4-yl)methanol

(2-Amino-3-nitropyridin-4-yl)methanol

Cat. No.: B8525051
M. Wt: 169.14 g/mol
InChI Key: DNVQMHHVHVPSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-3-nitropyridin-4-yl)methanol is a chemical reagent designed for research and development applications. As a nitropyridine derivative, this compound serves as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry. Nitropyridines are recognized as convenient precursors for creating a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties . The 2-amino and nitro functional groups on the pyridine ring, along with the hydroxymethyl group at the 4-position, provide multiple sites for chemical modification, making it a valuable scaffold for constructing more complex molecules . Researchers can utilize this compound in the synthesis of potential enzyme inhibitors, ligands for biological targets, and other novel heterocyclic compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(2-amino-3-nitropyridin-4-yl)methanol

InChI

InChI=1S/C6H7N3O3/c7-6-5(9(11)12)4(3-10)1-2-8-6/h1-2,10H,3H2,(H2,7,8)

InChI Key

DNVQMHHVHVPSHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CO)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Methanol Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
(2-Amino-3-nitropyridin-4-yl)methanol 2-NH₂, 3-NO₂, 4-CH₂OH C₆H₇N₃O₃ 185.14 Amino, Nitro, Hydroxymethyl
(3-Methyl-4-nitropyridin-2-yl)methanol 3-CH₃, 4-NO₂, 2-CH₂OH C₇H₈N₂O₃ 168.15 Methyl, Nitro, Hydroxymethyl
(2-Chloro-4-iodopyridin-3-yl)methanol 2-Cl, 4-I, 3-CH₂OH C₆H₅ClINO 285.47 Chloro, Iodo, Hydroxymethyl

Key Observations :

  • In contrast, (3-Methyl-4-nitropyridin-2-yl)methanol lacks an amino group but features a methyl group (electron-donating) and nitro at position 4, which may alter ring acidity and regioselectivity in reactions .
  • Halogen vs.

Table 2: Reactivity and Application Profiles

Compound Name Reactivity Highlights Potential Applications
(2-Amino-3-nitropyridin-4-yl)methanol - Nitro reduction to amine intermediates
- Amino group participation in Schiff base formation
Pharmaceutical intermediates, chelating agents
(3-Methyl-4-nitropyridin-2-yl)methanol - Nitro-directed electrophilic substitution
- Methyl group stability under basic conditions
Agrochemical precursors, dye synthesis
(2-Chloro-4-iodopyridin-3-yl)methanol - Halogen-mediated cross-coupling
- Iodo group susceptibility to nucleophilic displacement
Catalysis, material science

Key Findings :

  • Reduction Potential: The nitro group in the target compound can be reduced to an amine, analogous to the hydrogenation of I-31 to I-32 in , suggesting utility in generating diamino intermediates for drug discovery .
  • Halogen Reactivity: The iodo group in (2-Chloro-4-iodopyridin-3-yl)methanol offers high reactivity in metal-catalyzed reactions, contrasting with the target’s amino-nitro system, which may favor acid-base or condensation chemistry .

Physicochemical Properties

  • Solubility: The amino group in the target compound likely improves water solubility in acidic media (via protonation), whereas the methyl group in (3-Methyl-4-nitropyridin-2-yl)methanol enhances lipophilicity .
  • Stability: The nitro group in both the target and compound may confer thermal stability, but the target’s amino group could introduce sensitivity to oxidation.

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain <50°C during nitration to avoid over-oxidation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and NMR (δ 4.5–5.0 ppm for –CH₂OH) to track intermediates .

Basic Question: What purification and characterization techniques are recommended for this compound?

Answer:
Purification :

  • Column chromatography (silica gel, eluent: 70:30 hexane/ethyl acetate).
  • Recrystallization from ethanol/water mixtures .

Q. Characterization :

  • ¹H/¹³C NMR : Confirm the –CH₂OH group (δ ~4.7 ppm in ¹H; δ ~60–65 ppm in ¹³C) and nitro/amino substituents.
  • Mass Spectrometry : Molecular ion peak at m/z 169.1 (calculated for C₆H₇N₃O₃) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Basic Question: How does the compound’s solubility and stability impact experimental design?

Answer:
Solubility :

  • Highly soluble in DMSO, DMF; sparingly soluble in water. Adjust solvent polarity to prevent precipitation during reactions .

Q. Stability :

  • Store at 2–8°C under inert gas (N₂/Ar) to avoid nitro group reduction or hydroxyl oxidation.
  • Avoid prolonged exposure to light (UV-sensitive) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or mass fragments)?

Answer:
Troubleshooting Steps :

Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected shifts).

Isotopic Labeling : Use deuterated analogs to confirm peak assignments.

Advanced MS/MS : Fragment ion analysis to distinguish structural isomers .

X-ray Crystallography : Resolve ambiguities in molecular geometry .

Example : A δ 5.2 ppm shift may indicate unintended hydroxyl group acylation; verify via IR (C=O stretch ~1700 cm⁻¹) .

Advanced Question: What strategies enable the study of its coordination chemistry for material science applications?

Answer:
Methodology :

  • Ligand Design : Exploit the amino and nitro groups as donor sites for metal coordination (e.g., Cu²⁺, Fe³⁺).
  • Spectroscopic Analysis :
    • UV-Vis: Monitor ligand-to-metal charge transfer (LMCT) bands (λ ~400–500 nm).
    • EPR: Detect paramagnetic metal centers .

Q. Case Study :

Metal SaltObserved ComplexApplication
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]Catalytic oxidation
FeCl₃[Fe(L)Cl₃]Magnetic materials

Advanced Question: How can computational modeling predict reactivity in substitution or oxidation reactions?

Answer:
Workflow :

DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., electron-deficient nitro group).

Transition State Analysis : Predict activation barriers for substitution at C-4 .

MD Simulations : Model solvent effects on reaction pathways (e.g., methanol vs. THF) .

Example : Calculated Fukui indices indicate higher electrophilicity at C-4, guiding regioselective functionalization .

Advanced Question: What experimental designs are optimal for probing its bioactivity (e.g., enzyme inhibition)?

Answer:
Protocol :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition monitored at λex/λem = 380/460 nm).
  • Docking Studies : AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
  • Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) and analyze via LC-MS .

Q. Data Interpretation :

ParameterValueImplication
IC₅₀12 µMModerate inhibitor
t₁/₂45 minRapid hepatic clearance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.